2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide
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Overview
Description
The compound “2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide” is a highly complex organic molecule. It features multiple amino groups, cyclohexyl groups, and pyrrolidine rings, indicating its potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of amide bonds, cyclization reactions, and protection/deprotection strategies for amino groups. Each step would require specific reagents and conditions, such as:
Amide Bond Formation: Using coupling reagents like EDCI or DCC in the presence of a base.
Cyclization Reactions: Employing conditions that favor ring closure, such as heating or using specific catalysts.
Protection/Deprotection: Using protecting groups like Boc or Fmoc for amino groups, followed by their removal under acidic or basic conditions.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like NH₃ or electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in specific reactions.
Biology
In biology, it might be studied for its interactions with proteins or nucleic acids, given its multiple amino groups and potential for hydrogen bonding.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry
In industry, it might find applications in the synthesis of advanced materials or as a catalyst in specific chemical processes.
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. For example, it might bind to a receptor or enzyme, altering its activity through hydrogen bonding, hydrophobic interactions, or covalent modification.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyclohexylpropanoyl derivatives: Compounds with similar amino and cyclohexyl groups.
Pyrrolidine-2-carbonyl compounds: Molecules featuring the pyrrolidine ring and carbonyl groups.
Uniqueness
The uniqueness of the compound lies in its highly complex structure, which combines multiple functional groups and ring systems, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C64H102N10O10 |
---|---|
Molecular Weight |
1171.6 g/mol |
IUPAC Name |
2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C64H102N10O10/c1-39(2)53(70-58(80)48(68)35-43-23-12-6-13-24-43)62(84)73-32-18-29-52(73)61(83)74-37-45(54(76)40(3)65)64(56(78)47(67)34-42-21-10-5-11-22-42,63(74,38-75)55(77)46(66)33-41-19-8-4-9-20-41)57(79)50-27-16-30-71(50)60(82)51-28-17-31-72(51)59(81)49(69)36-44-25-14-7-15-26-44/h18,32,38-53H,4-17,19-31,33-37,65-69H2,1-3H3,(H,70,80) |
InChI Key |
YDTHTYVRSKJGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1C=CCC1C(=O)N2CC(C(C2(C=O)C(=O)C(CC3CCCCC3)N)(C(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6CCCCC6)N)C(=O)C(CC7CCCCC7)N)C(=O)C(C)N)NC(=O)C(CC8CCCCC8)N |
Origin of Product |
United States |
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